

Quantum Chemical Calculations of Urea Sulfate: A Technical Guide

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Compound of Interest

Compound Name: *urea;sulfate*

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Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of urea sulfate. It delves into the structural properties, vibrational analysis, electronic characteristics, and reaction mechanisms of urea-sulfate systems, drawing upon data from various computational and experimental studies. This document aims to serve as a valuable resource for researchers employing computational methods to investigate urea-containing compounds, particularly in the context of materials science and drug development.

Introduction

Urea and sulfates are fundamental chemical entities with widespread applications, from fertilizers in agriculture to key components in pharmaceutical formulations.[1] The interaction between urea and sulfate ions can lead to the formation of co-crystals and complexes with unique physicochemical properties.[2][3][4] Understanding these interactions at a molecular level is crucial for designing novel materials and for elucidating the role of such systems in biological and chemical processes. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools for investigating the intricacies of

these systems, providing insights that complement experimental findings.^{[5][6][7]} This guide summarizes key computational approaches and findings related to the quantum chemical analysis of urea sulfate.

Crystal Structure and Optimized Geometry

The precise determination of the crystal structure is the foundational step for any quantum chemical calculation. For urea-sulfate systems, X-ray diffraction (XRD) is the primary experimental technique for structure elucidation.^{[2][4][8]} Computational methods, such as DFT, are then employed to optimize the experimental geometry, providing a refined understanding of bond lengths, bond angles, and dihedral angles in the gaseous phase or in solution.

Experimental Determination of Crystal Structure

The crystal structure of calcium sulfate-urea, $\text{CaSO}_4 \cdot 4(\text{CO}(\text{NH}_2)_2)$, has been determined using X-ray diffractometry. The crystals are pseudotetragonal and feature linear chains of CaSO_4 .^{[2][4]} Similarly, various magnesium sulfate-urea-hydrate complexes have been characterized, revealing the coordination of urea and water molecules around the magnesium ion.^[3]

Computational Geometry Optimization

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to obtain the optimized molecular geometry.^{[6][9]} These calculations provide theoretical values for key structural parameters that can be compared with experimental data.

Table 1: Comparison of Selected Experimental and Theoretical Structural Parameters for Urea and Urea-Sulfate Complexes.

Parameter	Experimental Value (Urea)	Theoretical Value (Urea)	Experimental Value (CaSO ₄ ·4(Urea))
C=O Bond Length (Å)	1.262	1.218	Varies per urea molecule
C-N Bond Length (Å)	1.334	1.383	Varies per urea molecule
N-H Bond Length (Å)	1.003	1.013	Varies per urea molecule
O-C-N Angle (°)	121.8	121.9	Varies per urea molecule
N-C-N Angle (°)	116.4	116.2	Varies per urea molecule

Note: The theoretical values for urea are typically calculated for an isolated molecule in the gas phase. Experimental values for urea are from neutron diffraction data. Structural parameters for CaSO₄·4(Urea) show variations among the four urea molecules in the asymmetric unit.[10]

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. Quantum chemical calculations can predict the vibrational frequencies and intensities, aiding in the assignment of experimental spectra.[11][12][13]

Experimental Vibrational Analysis

Experimental FTIR spectra of urea-containing compounds show characteristic bands for N-H, C=O, and C-N stretching and bending vibrations. For instance, in a urea thiourea sodium sulphate crystal, strong absorption bands in the region of 3170–3390 cm⁻¹ correspond to the symmetric and asymmetric stretching vibrations of the NH₂ group.[8]

Theoretical Vibrational Frequency Calculations

DFT calculations are widely used to compute the harmonic vibrational frequencies.[12] These calculated frequencies are often scaled by an empirical factor to better match experimental data. The potential energy distribution (PED) analysis is then used to assign the calculated vibrational modes to specific atomic motions.

Table 2: Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Urea.

Vibrational Mode	Experimental Frequency	Calculated Frequency (Scaled)	Assignment
v(N-H) asymmetric	3440	3560	Asymmetric N-H stretch
v(N-H) symmetric	3340	3440	Symmetric N-H stretch
v(C=O)	1683	1690	C=O stretch
δ(NH ₂) scissoring	1626	1630	NH ₂ scissoring
v(C-N) asymmetric	1464	1470	Asymmetric C-N stretch
v(C-N) symmetric	1001	1010	Symmetric C-N stretch

Note: The calculated frequencies can vary depending on the level of theory and basis set used.

Electronic Properties: HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule.[14] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.[15][16]

Calculation of Frontier Molecular Orbitals

The energies of the HOMO and LUMO are calculated using quantum chemical methods. These calculations reveal the electron-donating (HOMO) and electron-accepting (LUMO) capabilities

of the molecule. The inclusion of solvent effects, often modeled using the Polarizable Continuum Model (PCM), can influence the HOMO and LUMO energies.[17][18]

Table 3: Calculated HOMO, LUMO, and Energy Gap for Urea in Different Solvents.

Solvent	HOMO (a.u.)	LUMO (a.u.)	Energy Gap (eV)
Gas Phase	-0.31457	-0.05319	7.11
Chloroform	-0.32290	-0.04155	7.66
Acetone	-0.32608	-0.03872	7.82
Ethanol	-0.32627	-0.03858	7.83
Water	-0.32690	-0.03814	7.86

Data adapted from calculations using DFT with the WP04 functional and aug-cc-pVTZ basis set.[18]

Reaction Mechanism Studies

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions, including the sulfonation of urea.[19][20] By mapping the potential energy surface, researchers can identify transition states, intermediates, and calculate activation energies, providing a detailed picture of the reaction pathway.[21][22]

Sulfonation of Urea in Oleum

The reaction of urea with sulfuric acid or oleum is important for the synthesis of sulfamic acid. [1] DFT calculations have been used to model the sulfonation mechanism, with the HSO_3^+ cation identified as the true sulfonating agent.[19][20] The calculations reveal the formation of various pre-reaction complexes and intermediates, with isocyanic acid being a key stable intermediate.[19][20]

Activation Energies and Reaction Pathways

Computational studies have determined the activation energies for different elementary steps in the sulfonation of urea.[19][20] The influence of the solvent (e.g., 100% sulfuric acid) on the

reaction mechanism and activation barriers has also been investigated using continuum solvation models like D-PCM and COSMO.[19][20]

Methodologies and Protocols

Geometry Optimization and Frequency Calculations

- Software: Gaussian, ORCA, etc.
- Method: Density Functional Theory (DFT).
- Functional: B3LYP, M06-2X, etc.
- Basis Set: 6-311++G(d,p), aug-cc-pVTZ, etc.
- Procedure:
 - Construct the initial molecular geometry of the urea-sulfate complex.
 - Perform a geometry optimization calculation to find the minimum energy structure.
 - Verify that the optimized structure corresponds to a true minimum by performing a frequency calculation (no imaginary frequencies).
 - Analyze the output to obtain optimized bond lengths, angles, and vibrational frequencies.

HOMO-LUMO Analysis

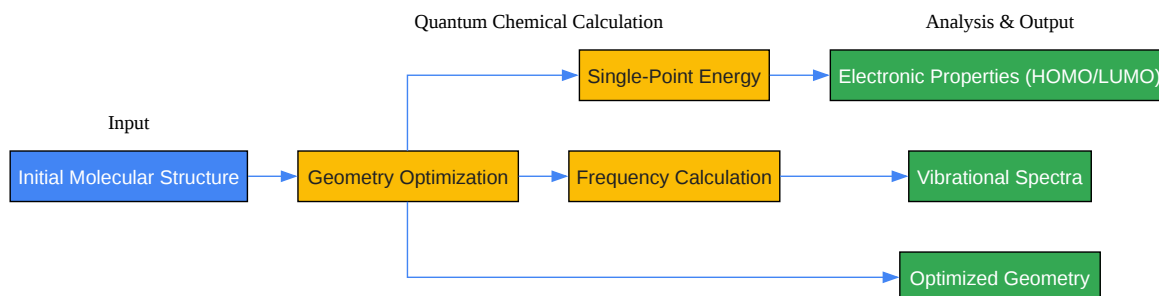
- Software: Gaussian, GaussView, etc.
- Method: Use the optimized geometry from the previous step.
- Procedure:
 - Perform a single-point energy calculation on the optimized structure.
 - Extract the energies of the HOMO and LUMO from the output file.

- Visualize the molecular orbitals using software like GaussView to understand their spatial distribution.

Reaction Pathway Analysis

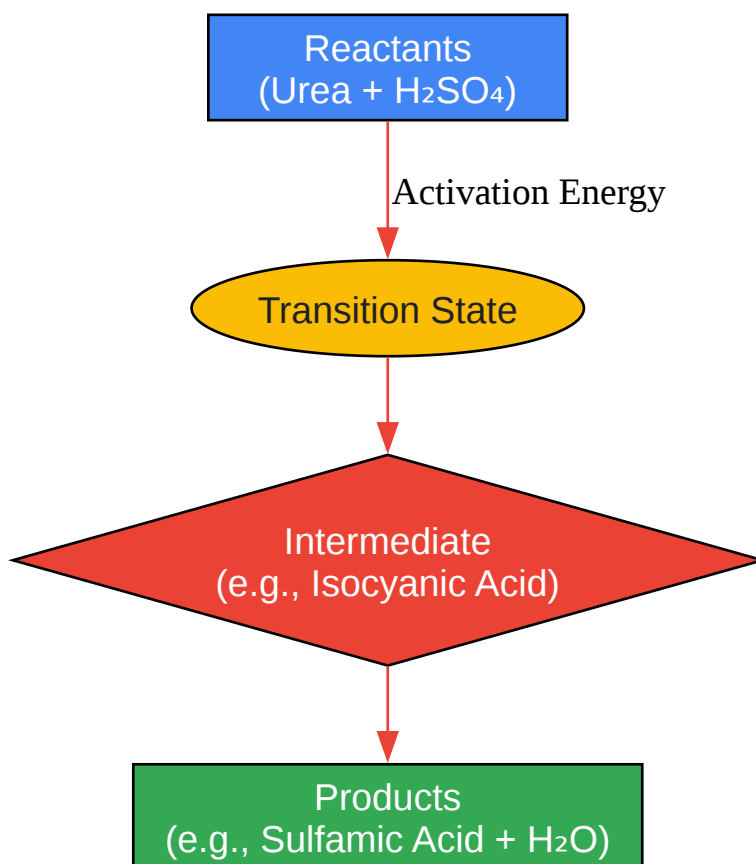
- Software: Gaussian, ORCA, etc.
- Method: DFT with a suitable functional and basis set.
- Procedure:
 - Identify the reactants and products of the reaction.
 - Propose a plausible reaction mechanism with intermediates and transition states.
 - Perform geometry optimizations for all stationary points (reactants, products, intermediates).
 - Locate the transition state structures using methods like Synchronous Transit-Guided Quasi-Newton (STQN).
 - Verify the transition states by frequency calculations (one imaginary frequency).
 - Calculate the intrinsic reaction coordinate (IRC) to confirm that the transition state connects the correct reactants and products.
 - Calculate the activation energies and reaction enthalpies.

Visualizations



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Caption: A general workflow for quantum chemical calculations.



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